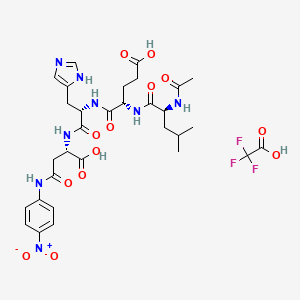

Ac-LEHD-pNA (trifluoroacetate salt)

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

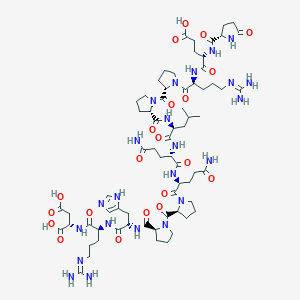

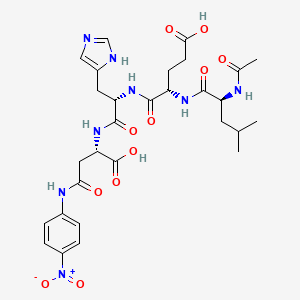

Ac-LEHD-pNA (trifluoroacetate salt) is a synthetic peptide substrate used primarily in biochemical research. It is a chromogenic substrate for caspase-9, an enzyme involved in the apoptotic pathway. The compound consists of a peptide sequence (Leu-Glu-His-Asp) linked to p-nitroaniline, which releases a yellow color upon cleavage by caspase-9, allowing for the quantification of enzyme activity through colorimetric detection at 405 nm .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ac-LEHD-pNA (trifluoroacetate salt) involves solid-phase peptide synthesis (SPPS). The process begins with the attachment of the first amino acid to a resin, followed by sequential addition of protected amino acids (Leu, Glu, His, Asp) using coupling reagents like HBTU or DIC. After the peptide chain assembly, the p-nitroaniline group is attached. The final product is cleaved from the resin and purified .

Industrial Production Methods

Industrial production of Ac-LEHD-pNA (trifluoroacetate salt) follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and consistency. The process includes rigorous quality control measures to ensure high purity and activity of the final product .

Chemical Reactions Analysis

Types of Reactions

Ac-LEHD-pNA (trifluoroacetate salt) primarily undergoes enzymatic cleavage by caspase-9. This reaction is a hydrolysis process where the peptide bond between Asp and p-nitroaniline is cleaved .

Common Reagents and Conditions

The enzymatic reaction typically occurs under physiological conditions (pH 7.4, 37°C) in a buffer solution. Common reagents include caspase-9 enzyme, buffer solutions like HEPES or PBS, and reducing agents such as DTT to maintain enzyme activity .

Major Products Formed

The major product formed from the enzymatic cleavage of Ac-LEHD-pNA (trifluoroacetate salt) is p-nitroaniline, which can be quantified by its yellow color at 405 nm .

Scientific Research Applications

Ac-LEHD-pNA (trifluoroacetate salt) is widely used in scientific research to study apoptosis, particularly the activity of caspase-9. It is utilized in:

Biochemistry: To measure caspase-9 activity in cell lysates or purified enzyme preparations.

Cell Biology: To investigate apoptotic pathways and the role of caspase-9 in cell death.

Medicine: To screen potential therapeutic agents that modulate caspase-9 activity, which could be relevant in cancer and neurodegenerative diseases.

Industry: In the development of diagnostic assays for apoptosis-related conditions

Mechanism of Action

Ac-LEHD-pNA (trifluoroacetate salt) functions as a substrate for caspase-9. The enzyme recognizes and binds to the Leu-Glu-His-Asp sequence, cleaving the peptide bond adjacent to the p-nitroaniline group. This cleavage releases p-nitroaniline, which can be detected colorimetrically. The activity of caspase-9 can thus be quantified based on the intensity of the yellow color produced .

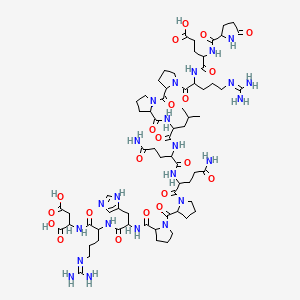

Comparison with Similar Compounds

Similar Compounds

Ac-DEVD-pNA: A substrate for caspase-3, another enzyme in the apoptotic pathway.

Ac-IETD-pNA: A substrate for caspase-8, involved in the extrinsic apoptotic pathway.

Ac-VEID-pNA: A substrate for caspase-6, which plays a role in the execution phase of apoptosis

Uniqueness

Ac-LEHD-pNA (trifluoroacetate salt) is unique in its specificity for caspase-9, making it an essential tool for studying the intrinsic apoptotic pathway. Its ability to provide a colorimetric readout allows for easy and accurate quantification of enzyme activity, facilitating research in apoptosis and related fields .

Properties

Molecular Formula |

C31H39F3N8O13 |

|---|---|

Molecular Weight |

788.7 g/mol |

IUPAC Name |

(4S)-4-[[(2S)-2-acetamido-4-methylpentanoyl]amino]-5-[[(2S)-1-[[(1S)-1-carboxy-3-(4-nitroanilino)-3-oxopropyl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-5-oxopentanoic acid;2,2,2-trifluoroacetic acid |

InChI |

InChI=1S/C29H38N8O11.C2HF3O2/c1-15(2)10-21(32-16(3)38)27(43)34-20(8-9-25(40)41)26(42)35-22(11-18-13-30-14-31-18)28(44)36-23(29(45)46)12-24(39)33-17-4-6-19(7-5-17)37(47)48;3-2(4,5)1(6)7/h4-7,13-15,20-23H,8-12H2,1-3H3,(H,30,31)(H,32,38)(H,33,39)(H,34,43)(H,35,42)(H,36,44)(H,40,41)(H,45,46);(H,6,7)/t20-,21-,22-,23-;/m0./s1 |

InChI Key |

YWFBXKIYWWARIC-JSEXCYGQSA-N |

Isomeric SMILES |

CC(C)C[C@@H](C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC1=CN=CN1)C(=O)N[C@@H](CC(=O)NC2=CC=C(C=C2)[N+](=O)[O-])C(=O)O)NC(=O)C.C(=O)(C(F)(F)F)O |

Canonical SMILES |

CC(C)CC(C(=O)NC(CCC(=O)O)C(=O)NC(CC1=CN=CN1)C(=O)NC(CC(=O)NC2=CC=C(C=C2)[N+](=O)[O-])C(=O)O)NC(=O)C.C(=O)(C(F)(F)F)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(2S)-2-[[2-[(2S)-2-(tert-butoxycarbonylamino)propanoyl]oxy-3-methyl-butanoyl]amino]propanoyl]oxy-3-methyl-butanoic acid](/img/structure/B10786757.png)

![(2S)-2-[[(2S)-5-(diaminomethylideneamino)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-5-(diaminomethylideneamino)-2-(2,4-dinitroanilino)pentanoyl]pyrrolidine-2-carbonyl]amino]-4-methylpentanoyl]amino]propanoyl]amino]-4-methylpentanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]pentanoyl]amino]-3-hydroxypropanoic acid;2,2,2-trifluoroacetic acid](/img/structure/B10786762.png)

![N-(2-fluorophenyl)-N-[1-(2-phenylethyl)-4-piperidinyl]-2-furancarboxamide,monohydrochloride](/img/structure/B10786794.png)

![quinolin-8-yl1-(5-fluoropentyl)-1H-pyrrolo[2,3-b]pyridine-3-carboxylate](/img/structure/B10786801.png)

![1,5,9-trimethyl-12-propan-2-yl-15-oxabicyclo[10.2.1]pentadeca-5,9-dien-2-ol](/img/structure/B10786839.png)

![(2S,3R)-2-[[(4R,7S,10S,13R,16S,19R)-10-(4-aminobutyl)-7-[(1R)-1-hydroxyethyl]-16-[(4-hydroxyphenyl)methyl]-13-(1H-indol-3-ylmethyl)-6,9,12,15,18-pentaoxo-19-[[(2R)-3-phenyl-2-[[2-[4,7,10-tris(carboxylatomethyl)-1,4,7,10-tetrazacyclododec-1-yl]acetyl]amino]propanoyl]amino]-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carbonyl]amino]-3-hydroxybutanoate;hydron;lutetium-177(3+)](/img/structure/B10786840.png)